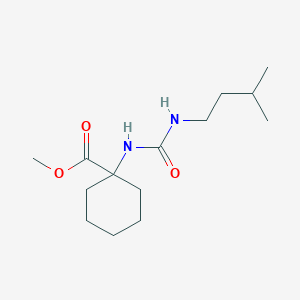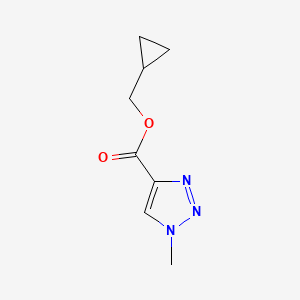
cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that contains a cyclopropylmethyl group, a methyl group, and a 1,2,3-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized using “click” chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring . The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, carboxylic acids, and other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(Cyclopropylmethyl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
cyclopropylmethyl 1-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-4-7(9-10-11)8(12)13-5-6-2-3-6/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFRZFSNRDRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2883225.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)
![2-[(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2883228.png)
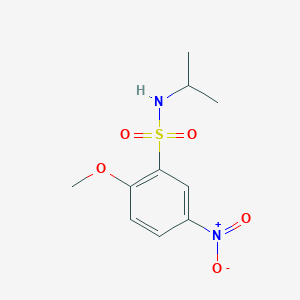
![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)
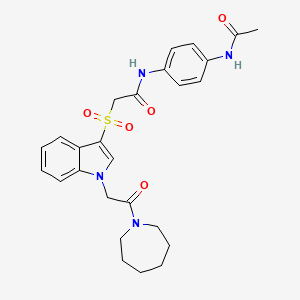
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
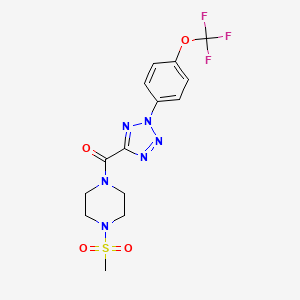
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
![methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2883239.png)
![11-(3,4-Dimethylphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2883242.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)
![2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2883245.png)
